ethyl 13-(4-chlorophenyl)-11-methyl-6-oxospiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,1'-cyclopentane]-12-carboxylate
Description
9-(4-Chlorophenyl)-4-oxo-7-methyl-3,4-dihydrospiro[pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2(1H),1’-cyclopentane]-8-carboxylic acid ethyl ester is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage
Properties
Molecular Formula |
C23H22ClN3O3S |
|---|---|
Molecular Weight |
456 g/mol |
IUPAC Name |
ethyl 13-(4-chlorophenyl)-11-methyl-6-oxospiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,1'-cyclopentane]-12-carboxylate |
InChI |
InChI=1S/C23H22ClN3O3S/c1-3-30-22(29)15-12(2)25-21-17(16(15)13-6-8-14(24)9-7-13)18-19(31-21)20(28)27-23(26-18)10-4-5-11-23/h6-9,26H,3-5,10-11H2,1-2H3,(H,27,28) |
InChI Key |
YZNDBAFFFIKTQS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)Cl)C4=C(S2)C(=O)NC5(N4)CCCC5)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=C(C=C3)Cl)C4=C(S2)C(=O)NC5(N4)CCCC5)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 9-(4-Chlorophenyl)-4-oxo-7-methyl-3,4-dihydrospiro[pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2(1H),1’-cyclopentane]-8-carboxylic acid ethyl ester involves several steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate . The reaction conditions typically include heating the reactants to facilitate the formation of the desired spiro compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyclization reactions can yield thienopyrimidine derivatives, which are structurally related to the target compound .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules . In biology and medicine, it has shown promise as a potential therapeutic agent due to its ability to interact with specific molecular targets . Its unique structure allows it to bind to enzymes and receptors, making it a candidate for drug development .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The spiro linkage and the presence of functional groups like the 4-chlorophenyl and carboxylic acid ethyl ester moieties contribute to its binding affinity and specificity . These interactions can modulate various biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other spiro derivatives and thienopyrimidine analogs. These compounds share structural similarities but differ in their functional groups and overall molecular architecture . The unique combination of the spiro linkage and the specific substituents in 9-(4-Chlorophenyl)-4-oxo-7-methyl-3,4-dihydrospiro[pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2(1H),1’-cyclopentane]-8-carboxylic acid ethyl ester sets it apart from other related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
